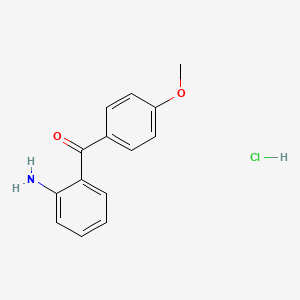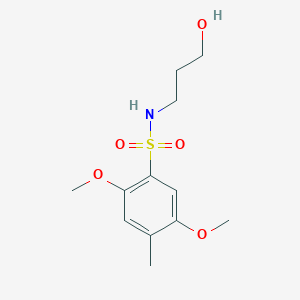
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as HPMBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. HPMBS is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 307.36 g/mol and a melting point of 142-144°C.
作用機序
The mechanism of action of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves the inhibition of NMDA receptors by binding to the glycine-binding site of the receptor. This results in a decrease in the influx of calcium ions and a reduction in the excitatory neurotransmitter release. N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to be a selective and reversible inhibitor of NMDA receptors, with no effect on other glutamate receptors such as AMPA and kainate receptors.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the infarct size and improve the neurological outcome in animal models of stroke. It has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy. N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease. N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in lab experiments is its selectivity for NMDA receptors. This allows for the investigation of the specific role of NMDA receptors in various physiological and pathological conditions. Another advantage is its reversible inhibition of NMDA receptors, which allows for the investigation of the acute and chronic effects of NMDA receptor blockade. One of the limitations of using N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide. One direction is the investigation of the long-term effects of NMDA receptor blockade on synaptic plasticity, learning, and memory. Another direction is the investigation of the potential therapeutic applications of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in various neurological disorders such as stroke, epilepsy, and Alzheimer's disease. Further studies are also needed to optimize the synthesis and formulation of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide for better bioavailability and pharmacokinetics.
合成法
The synthesis of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by recrystallization. The chemical structure of N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is confirmed by various spectroscopic techniques such as NMR, IR, and MS.
科学的研究の応用
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block a subtype of glutamate receptors called N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in synaptic plasticity, learning, and memory. N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been used to investigate the role of NMDA receptors in various physiological and pathological conditions such as stroke, epilepsy, and Alzheimer's disease.
特性
IUPAC Name |
N-(3-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S/c1-9-7-11(18-3)12(8-10(9)17-2)19(15,16)13-5-4-6-14/h7-8,13-14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUTUSIPIPPRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

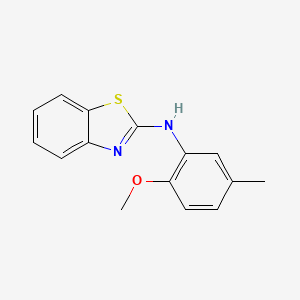
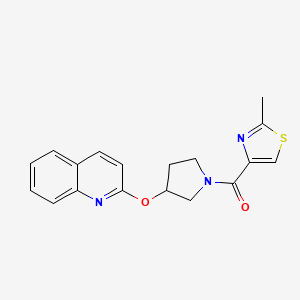
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2707415.png)


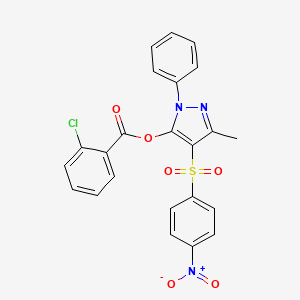
![6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2707422.png)


![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2707425.png)
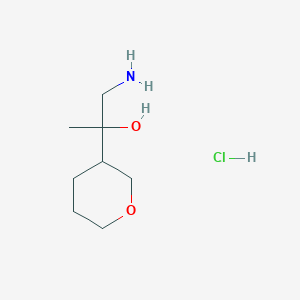
![3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2707429.png)
